![molecular formula C24H18FN3O3S B2987089 N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide CAS No. 865657-54-1](/img/structure/B2987089.png)

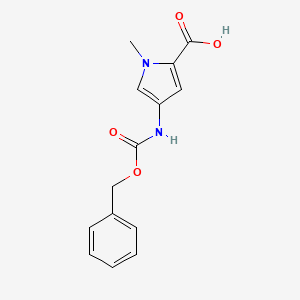

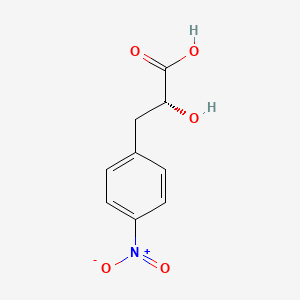

N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.

BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

N-benzyl substituted acetamide derivatives, including structures related to the specified compound, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds have shown promising results in inhibiting cell proliferation of various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia. This research suggests potential applications of these compounds in cancer therapy, particularly due to their ability to selectively inhibit Src kinase, a critical enzyme involved in the progression of several cancers (Fallah-Tafti et al., 2011).

Metabolic Stability Improvement

In the quest for metabolic stability and efficacy, compounds structurally related to the specified molecule have been explored as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies aim to enhance pharmacological profiles by modifying the core structure to resist metabolic deacetylation, a common pathway that reduces drug effectiveness. Such research underscores the importance of these derivatives in developing more stable and effective therapeutic agents (Stec et al., 2011).

Anti-inflammatory Activity

The synthesis of novel acetamide derivatives with substitutions has demonstrated significant anti-inflammatory activity. This indicates the potential of such compounds in treating inflammatory conditions. The research highlights the importance of structural modifications in enhancing the biological activity of acetamide derivatives (Sunder & Maleraju, 2013).

Antitumor Activity

Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antitumor activity. These compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).

Antibacterial Agents

Derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, structurally related to the specified compound, have been synthesized and found to possess significant antibacterial activity. This research opens avenues for the development of new antibacterial agents based on acetamide derivatives, showcasing their potential in combating bacterial infections (Ramalingam et al., 2019).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O3S/c25-17-8-4-7-16(11-17)23-27-22(15-5-2-1-3-6-15)24(28-23)32-13-21(29)26-18-9-10-19-20(12-18)31-14-30-19/h1-12H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHLJOQEKRCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)

![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)